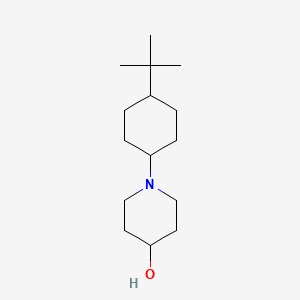

1-(4-Tert-butylcyclohexyl)piperidin-4-ol

描述

属性

IUPAC Name |

1-(4-tert-butylcyclohexyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO/c1-15(2,3)12-4-6-13(7-5-12)16-10-8-14(17)9-11-16/h12-14,17H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEOEISWYAJVPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of 1-(4-Tert-butylcyclohexyl)piperidin-4-ol is the chemokine receptor CCR5. This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry.

Mode of Action

this compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction. This interaction is facilitated by the presence of a basic nitrogen atom in the compound. The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists.

Biochemical Pathways

The interaction of this compound with the CCR5 receptor affects the HIV-1 entry pathway. By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells.

生化分析

Biochemical Properties

1-(4-Tert-butylcyclohexyl)piperidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a useful component in the development of bifunctional protein degraders, impacting the 3D orientation of the degrader and thus ternary complex formation. This interaction is crucial for optimizing drug-like properties and enhancing the efficacy of targeted protein degradation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in targeted protein degradation highlights its impact on cellular processes, making it a valuable tool in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a rigid linker in the development of bifunctional protein degraders, which are essential for targeted protein degradation. This mechanism involves enzyme inhibition or activation and changes in gene expression, contributing to its effectiveness in biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, ensuring its efficacy in in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects. Understanding the dosage effects is crucial for optimizing its use in scientific research and ensuring safety in experimental applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in biochemical processes and optimizing its use in research applications.

生物活性

1-(4-Tert-butylcyclohexyl)piperidin-4-ol is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives. Its chemical structure can be represented as follows:

This compound features a piperidine ring substituted with a tert-butyl group, which contributes to its lipophilicity and potential receptor interactions.

Research indicates that this compound exhibits activity through various mechanisms:

- Nicotinic Acetylcholine Receptor Modulation : It has been shown to selectively interact with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in cognitive functions and neuroprotection .

- Antiviral Activity : Studies have demonstrated that related piperidine derivatives exhibit antiviral properties, particularly against coronaviruses by inhibiting the main protease (Mpro) enzyme . Although specific data on this compound's antiviral efficacy is limited, its structural analogs suggest potential in this area.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored through various studies:

Antiviral Studies

A study highlighted the antiviral activity of piperidine derivatives against the HCoV-229E virus, which may be relevant for understanding the potential of this compound in treating viral infections . The compound's ability to inhibit Mpro suggests it could serve as a lead compound for further antiviral drug development.

Neuropharmacological Effects

The modulation of nAChRs by this compound indicates potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The selectivity for α4β2 receptors suggests it could enhance cognitive function while minimizing side effects associated with broader receptor activation .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of related compounds, which can be extrapolated to understand the potential effects of this compound:

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Piperidine Derivative A | nAChR Modulation | 0.5 | Selective for α4β2 |

| Piperidine Derivative B | Antiviral (HCoV) | 2.0 | Inhibits Mpro |

| This compound | Antiviral Potential | TBD | Requires further study |

相似化合物的比较

Table 1: Key Properties of 1-(4-Tert-butylcyclohexyl)piperidin-4-ol and Analogous Compounds

Impact of Substituents on Activity

- Tert-butylcyclohexyl Group : The bulky 4-tert-butylcyclohexyl moiety in the target compound enhances interaction with nuclear transcription factors like Sp1, making it effective against HBV . In contrast, the 4-octylphenethyl group in RB-005 improves SK1 inhibition by optimizing hydrophobic interactions with the enzyme’s active site .

- Hydroxyl Position : Derivatives with hydroxyl groups at the 3-position (e.g., RB-019) exhibit reduced SK1 selectivity compared to 4-ol analogs, highlighting the importance of stereochemistry .

- Aromatic/Complex Substituents: Compounds with naphthalenyloxypropyl or quinolinyl groups () demonstrate activity in metabolic disorders but lack direct antiviral effects, emphasizing substituent-dependent target specificity .

准备方法

Reduction of Piperidin-4-ones

A notable method involves selective reduction of 2-substituted piperidin-4-ones to piperidin-4-ols. This approach is advantageous for accessing piperidin-4-ol derivatives that are otherwise difficult to obtain.

- Method: Tetrahydropyridinylidene salts serve as intermediates, which undergo selective reduction to yield piperidin-4-ones with desired substitution patterns. These piperidin-4-ones are then reduced to piperidin-4-ols.

- Reference: A 2021 study in Tetrahedron describes this selective reduction process as efficient and versatile for various substituted piperidin-4-ones, providing a foundation for further functionalization.

Catalytic Hydrogenation

Another common method involves catalytic hydrogenation of precursor compounds under high pressure and in the presence of nickel catalysts.

- Reaction Conditions: Hydrogen gas with nickel catalyst in ethanol solvent under elevated pressure (e.g., ~2068 Torr).

- Outcome: High yield (up to 99%) of 1-tert-butyl-piperidin-4-ol has been reported using this method, indicating its efficiency for preparing piperidin-4-ol derivatives.

Introduction of the 4-Tert-butylcyclohexyl Group

The attachment of the bulky 4-tert-butylcyclohexyl substituent to the nitrogen of the piperidin-4-ol is generally achieved via nucleophilic substitution or coupling reactions.

N-Alkylation Using Activated Intermediates

- Starting Materials: N-substituted 4-piperidones or piperidin-4-ol derivatives.

- Method: The nitrogen atom is alkylated using 4-tert-butylcyclohexyl halides or related activated species.

- Example: In related synthetic pathways, tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate intermediates have been used for nucleophilic substitution with various nucleophiles, demonstrating the feasibility of introducing bulky substituents under controlled conditions.

Use of Protecting Groups and Coupling Agents

- Protecting groups such as tert-butyl carbamates (Boc) on the piperidine nitrogen allow selective reactions on other functional groups.

- Coupling agents like hydroxybenzotriazole (HOBt) and HBTU facilitate amide bond formation when coupling carboxylic acid derivatives bearing the 4-tert-butylcyclohexyl moiety with piperidin-4-ol derivatives.

- Bases such as diisopropylethylamine (DIPEA) are used to promote coupling reactions.

- These methods have been used to synthesize related complex piperidine derivatives with high yields and purity.

Representative Synthetic Route Summary

Research Findings and Optimization Notes

- Yield Optimization: Use of polar aprotic solvents like N,N-dimethylacetamide (DMA) and bases such as cesium fluoride or potassium carbonate has been shown to improve substitution yields when introducing bulky groups onto piperidine derivatives.

- Reaction Time and Temperature: Extended reaction times (up to 18 hours) at elevated temperatures (~85–100 °C) are often necessary for complete conversion in sterically hindered systems.

- Purification: Column chromatography and crystallization techniques are employed to achieve high purity of the final product.

- Scalability: The described methods have been successfully scaled up, maintaining high yields and product quality, which is essential for pharmaceutical and industrial applications.

Summary Table of Key Preparation Methods

| Preparation Step | Method | Key Reagents | Conditions | Yield Range | Advantages |

|---|---|---|---|---|---|

| Piperidin-4-one synthesis | Tetrahydropyridinylidene salt reduction | Catalytic hydrogenation (Ni, H2) | Ethanol, ~2068 Torr H2 pressure | Up to 99% | High selectivity, efficient |

| N-Alkylation | Nucleophilic substitution | 4-tert-butylcyclohexyl halide/mesylate, K2CO3, CsF | DMA/DMF, 85–100 °C, 12–18 h | 58–95% | Suitable for bulky substituents |

| Protection/Deprotection | Boc protection, TFA deprotection | Boc anhydride, TFA in DCM | Room temperature | High | Enables selective functionalization |

常见问题

Q. What are the recommended synthetic routes for 1-(4-Tert-butylcyclohexyl)piperidin-4-ol, and how do reaction conditions influence yield and purity?

The synthesis of piperidin-4-ol derivatives typically involves multi-step reactions, including reductive amination, nucleophilic substitution, or cyclohexyl group functionalization. For example:

- Key steps : (i) Formation of the piperidin-4-ol core via cyclization or reduction. (ii) Introduction of the 4-tert-butylcyclohexyl group via alkylation or coupling reactions, often under inert atmospheres (e.g., argon) to prevent oxidation .

- Optimization : Solvent choice (e.g., ethanol, dichloromethane), temperature (0–60°C), and catalysts (e.g., sodium borohydride for reduction) significantly impact yield. Purification via column chromatography or recrystallization is critical for achieving >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the piperidine ring, tert-butylcyclohexyl substituent, and hydroxyl group. Key signals include δ~1.0 ppm (tert-butyl CH₃), δ~3.5–4.0 ppm (piperidine CH-O), and δ~1.4–2.0 ppm (cyclohexyl protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected: ~279.4 g/mol for C₁₅H₂₉NO).

- High-Performance Liquid Chromatography (HPLC) : Chiral HPLC may resolve enantiomers if present, using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .

Q. What preliminary biological screening strategies are suitable for this compound?

- In vitro assays : Test for receptor binding (e.g., GPCRs, neurotransmitter transporters) or enzyme inhibition (e.g., kinases, cytochrome P450) using fluorescence polarization or radioligand displacement assays. Piperidine derivatives often target neurological pathways .

- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells establish baseline safety (IC₅₀ > 100 µM suggests low toxicity) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in the final alkylation step?

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation reactions.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or phase-transfer agents (e.g., tetrabutylammonium bromide) improve tert-butylcyclohexyl coupling efficiency .

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps. For example, steric hindrance from the tert-butyl group may slow cyclohexyl-piperidine bond formation .

Q. How should researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

- Structural-activity relationship (SAR) analysis : Compare substituent effects. For instance, replacing the tert-butyl group with a methoxy or halogen alters lipophilicity and target affinity .

- Assay standardization : Control variables like cell line (e.g., SH-SY5Y vs. PC12 for neuroactivity), incubation time, and buffer pH. Discrepancies in IC₅₀ values may arise from assay conditions rather than compound efficacy .

Q. What mechanistic hypotheses explain this compound’s potential selectivity for neurological targets?

- Molecular docking : The tert-butylcyclohexyl group’s hydrophobicity may enhance blood-brain barrier penetration and binding to hydrophobic pockets in GABA transporters or dopamine receptors .

- Metabolic stability : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition assays) to predict in vivo half-life and selectivity .

Q. What strategies are effective for separating enantiomers or diastereomers of this compound?

- Chiral resolution : Use preparative HPLC with cellulose-based chiral columns (e.g., Chiralcel OD-H) and isocratic elution (hexane:ethanol = 90:10). Enantiomeric excess (ee) >99% can be achieved .

- Derivatization : Convert the hydroxyl group to a diastereomeric ester (e.g., Mosher’s acid) for easier separation via silica gel chromatography .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

- Degradation pathways : Hydrolysis of the piperidine ring or oxidation of the hydroxyl group may occur. Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation products via LC-MS .

- Storage recommendations : Store at –20°C in amber vials under nitrogen. Add antioxidants (e.g., BHT) to solutions to prevent radical-mediated decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。